

Thermal Stability Analysis of Nicotinamide Co-crystals: A Comparative Technical Guide

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Compound of Interest

Compound Name: (3-(Nicotinamido)phenyl)boronic acid
CAS No.: 109445-19-4
Cat. No.: B2388569

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Executive Summary

Nicotinamide (NIC) has emerged as a premier co-former in pharmaceutical co-crystallization due to its ability to enhance the solubility of BCS Class II drugs while maintaining high thermal stability. However, the thermodynamic landscape of co-crystals is complex. A single Differential Scanning Calorimetry (DSC) scan is rarely sufficient to distinguish a true co-crystal from a eutectic mixture or a monotropic polymorph.

This guide provides a rigorous, data-driven framework for characterizing NIC co-crystals. We move beyond basic melting point determination to analyze lattice energy changes, desolvation kinetics, and phase purity. By comparing NIC co-crystals with their pure Active Pharmaceutical Ingredients (APIs) and physical mixtures, we establish a self-validating protocol for confirming supramolecular synthesis.

Part 1: The Comparative Landscape

To understand the thermal advantage of NIC co-crystals, we must benchmark them against their alternatives: the pure API (often crystalline but insoluble) and the Physical Mixture (PM).

Why Nicotinamide?

Nicotinamide (

) acts as a hydrogen-bond donor/acceptor capable of forming robust synthons (e.g., acid-amide or amide-amide heterosynthons). Unlike salts, which require proton transfer, NIC co-crystals rely on non-ionic interactions, making them suitable for non-ionizable APIs.

Comparative Thermal Data

The following table summarizes the thermal shifts observed in common NIC co-crystals. Note the distinct shift in melting point (

) and Enthalpy of Fusion (

), which serves as the primary indicator of a new crystal lattice.

System	Component A ()	Component B ()	Co-crystal	Thermal Behavior
NIC-Carbamazepine	CBZ ()	NIC ()		Intermediate. Distinct single endotherm between components.
NIC-Ibuprofen	IBU ()	NIC ()		Elevation. Stabilizes low-melting IBU.
NIC-Theophylline	TP ()	NIC ()		Depression. Significant lattice energy change.
Physical Mixture	(Various)	(Various)	Eutectic	Double Peak. Shows eutectic melt () + excess component melt.

“

Key Insight: A co-crystal does not always have a melting point between the two components. However, it must exhibit a single, sharp endothermic event distinct from the eutectic temperature of the physical mixture.

Part 2: Validated Experimental Protocol

Reliable data requires a self-validating workflow. We utilize a simultaneous TGA/DSC approach to correlate mass loss (solvents/decomposition) with heat flow (phase transitions).

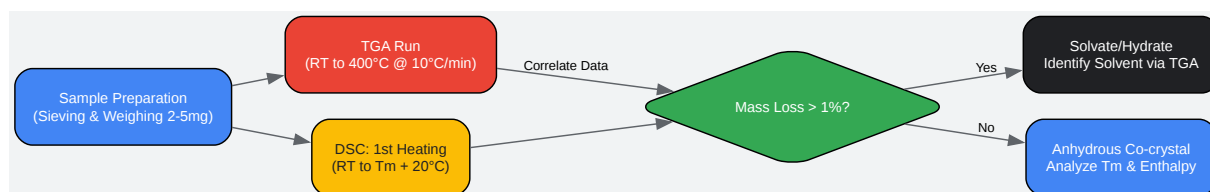
Instrument Configuration

- DSC: Heat Flux DSC (e.g., TA Instruments Q2000 or Netzsch DSC 214).
- TGA: Thermogravimetric Analyzer with low-mass balance.
- Purge Gas: Dry Nitrogen (50 mL/min) to prevent oxidation and remove evolved gases.

Sample Preparation & Calibration

- Calibration: Indium () is standard, but for NIC co-crystals (often melting), verify with Tin () to bracket the range.
- Crucibles:
 - DSC: Tzero Aluminum Hermetic pans with a pinhole lid. The pinhole allows evolved volatiles to escape (preventing pan deformation) while maintaining self-generated atmosphere.
 - TGA: Platinum or Alumina open pans.

The Thermal Workflow (Graphviz)



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Figure 1: Integrated TGA/DSC workflow for distinguishing solvates from true co-crystals.

Part 3: Critical Analysis of Thermal Behaviors

Case Study A: The "Eutectic Trap" (Distinguishing PM from Co-crystal)

A common error in co-crystal screening is misinterpreting a eutectic melt as a co-crystal melt.

- Physical Mixture (PM): When heating a 1:1 PM of Nicotinamide and Carbamazepine, you will often see an endotherm at the eutectic temperature (lower than both components), followed by a broad endotherm of the excess component dissolving into the melt.
- Co-crystal: A successfully synthesized NIC-CBZ co-crystal shows a single, sharp peak at

Validation Step: If your DSC trace shows a small "pre-peak" before the main melt, it is likely residual eutectic phase, indicating incomplete conversion.

Case Study B: Stability & Decomposition (TGA Overlay)

Nicotinamide has a tendency to sublime near its melting point.

- Protocol: Overlay the TGA and DSC signals.
- Observation: If the DSC endotherm onset coincides exactly with TGA mass loss onset, the material is undergoing decomposition with melting.
- NIC-Theophylline: This co-crystal is stable up to
. TGA shows 0% mass loss until immediately after the melt, confirming the thermal stability of the lattice is superior to the individual components (where Theophylline might sublime earlier).

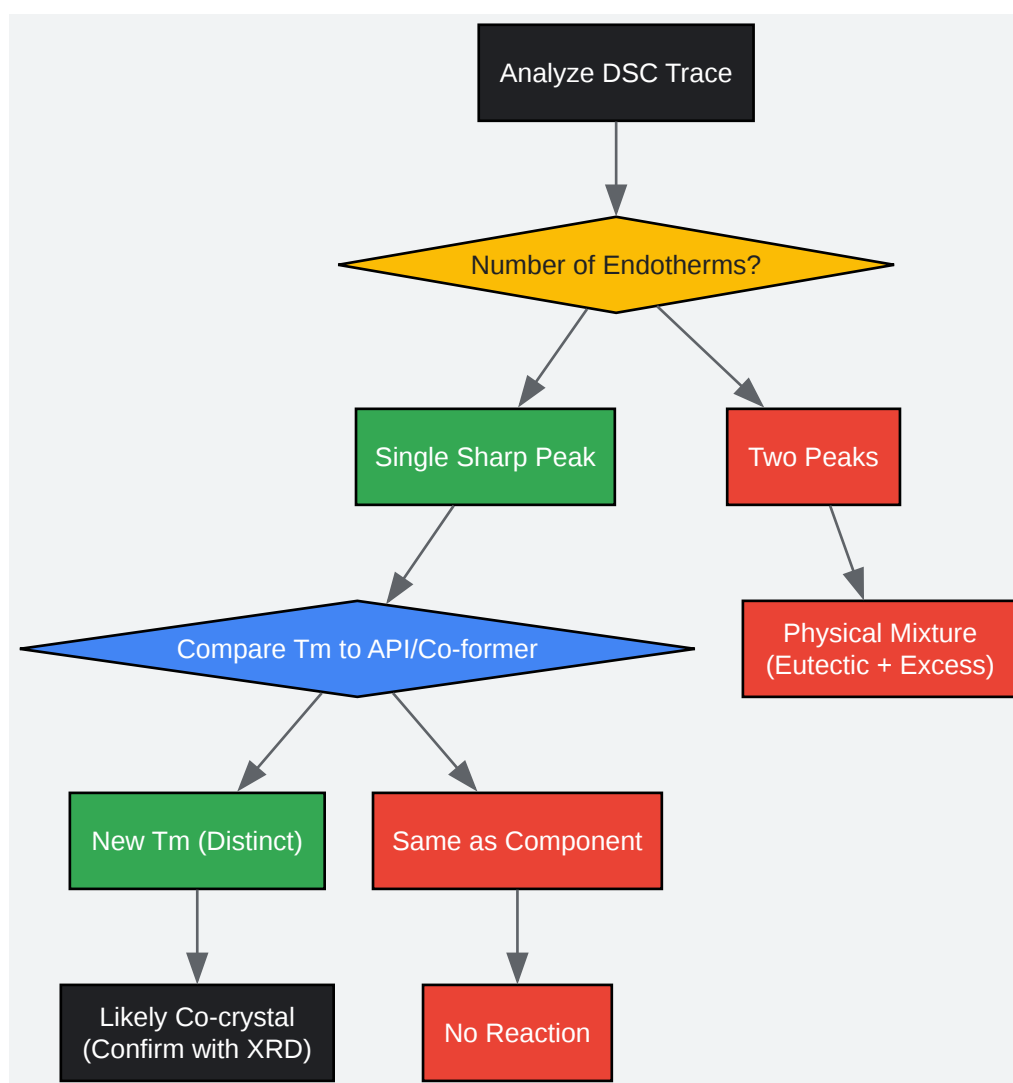
Case Study C: Hydrate Resistance

Carbamazepine (CBZ) typically converts to a dihydrate in high humidity.[1]

- Experiment: Expose CBZ and NIC-CBZ to 40°C/75% RH for 24 hours.
- TGA Result: Pure CBZ shows ~5.1% mass loss (dehydration).[1] NIC-CBZ co-crystal shows <0.5% mass loss.
- Conclusion: The co-crystal lattice packing excludes water, enhancing stability.

Part 4: Decision Logic for Phase Identification

Use the following logic tree to interpret your DSC/TGA overlays.



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Figure 2: Logical decision tree for interpreting DSC endotherms in co-crystal screening.

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